molecular formula C14H9N3O2 B3064365 7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione CAS No. 99573-25-8

7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione

Cat. No.: B3064365
CAS No.: 99573-25-8
M. Wt: 251.24 g/mol
InChI Key: UMMNKCUSQIKSGP-UHFFFAOYSA-N
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Description

The compound “PMID24440480C3” is a synthetic organic molecule known as 7-amino-2-pyridin-2-ylquinoline-5,8-dione. It is recognized for its role as an irreversible pan-protein-arginine deiminase inhibitor. This compound is an analogue fragment of streptonigrin, a well-known antibiotic and antitumor agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-pyridin-2-ylquinoline-5,8-dione typically involves multi-step organic reactions. The starting materials include quinoline derivatives and pyridine derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale organic synthesis techniques such as batch reactors or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain high-purity 7-amino-2-pyridin-2-ylquinoline-5,8-dione.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline-5,8-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to its corresponding hydroquinone form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline-5,8-dione derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 7-amino-2-pyridin-2-ylquinoline-5,8-dione is studied for its inhibitory effects on protein-arginine deiminases. These enzymes play a role in post-translational modifications of proteins, and their inhibition can have significant biological implications.

Medicine: The compound’s potential as an antitumor agent is of particular interest. Its ability to inhibit protein-arginine deiminases makes it a candidate for the development of new cancer therapies.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting protein-arginine deiminases. These enzymes catalyze the conversion of arginine residues in proteins to citrulline, a process known as deimination. By inhibiting these enzymes, the compound can alter protein function and affect various cellular processes. The molecular targets include the active sites of protein-arginine deiminases, where the compound forms covalent bonds, leading to enzyme inactivation .

Comparison with Similar Compounds

  • Streptonigrin
  • Cl-amidine
  • Other quinoline derivatives

Comparison: Compared to streptonigrin, 7-amino-2-pyridin-2-ylquinoline-5,8-dione has a more specific inhibitory effect on protein-arginine deiminases. Cl-amidine, another similar compound, also inhibits these enzymes but with different potency and selectivity. The unique structure of 7-amino-2-pyridin-2-ylquinoline-5,8-dione allows for distinct interactions with the enzyme active sites, making it a valuable tool in biochemical research .

Properties

CAS No.

99573-25-8

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

7-amino-2-pyridin-2-ylquinoline-5,8-dione

InChI

InChI=1S/C14H9N3O2/c15-9-7-12(18)8-4-5-11(17-13(8)14(9)19)10-3-1-2-6-16-10/h1-7H,15H2

InChI Key

UMMNKCUSQIKSGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N

Origin of Product

United States

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